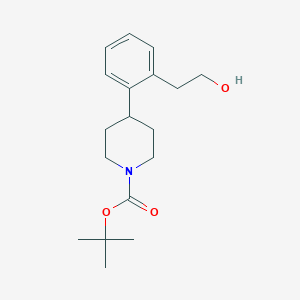

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Description

Overview of tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

The compound’s architecture combines three distinct moieties:

- A piperidine ring , which serves as a rigid scaffold to orient functional groups in three-dimensional space.

- A 2-(2-hydroxyethyl)phenyl group , providing hydrogen-bonding capabilities via its hydroxyl group and aromatic interactions through the phenyl ring.

- A Boc (tert-butyloxycarbonyl) group , which enhances solubility and protects the piperidine nitrogen during synthetic workflows.

The ortho-substituted hydroxyethyl group on the phenyl ring distinguishes this compound from its para-substituted analogs, influencing its conformational flexibility and interaction profiles. Predicted physicochemical properties include a boiling point of 438.8°C and a logP (octanol-water partition coefficient) of 2.45, suggesting moderate hydrophobicity suitable for cellular permeability.

Role in PROTAC Development and Targeted Protein Degradation

PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to degrade specific disease-causing proteins. This compound acts as a semi-flexible linker in these constructs, bridging the protein-targeting "warhead" and the E3 ligase-binding "ligand." Key advantages of this linker include:

For example, in a PROTAC targeting the androgen receptor (AR), this linker enabled efficient degradation at nanomolar concentrations by maintaining optimal distance between the AR ligand and the E3 ligase recruiter. The hydroxyethyl group’s orientation further allows for synthetic modifications, such as conjugation to payloads via esterification or etherification.

Significance in Medicinal Chemistry and Drug Design

The compound’s modular design aligns with medicinal chemistry principles aimed at optimizing pharmacokinetics and pharmacodynamics. Its applications extend beyond PROTACs:

- Scaffold for kinase inhibitors : The piperidine ring mimics natural binding motifs in ATP-binding pockets, enabling the synthesis of kinase inhibitors with improved selectivity.

- Neuroprotective agents : Derivatives of this compound have shown promise in modulating acetylcholinesterase (AChE) activity, a target in Alzheimer’s disease therapy.

- Anticancer agents : Structural analogs demonstrate apoptosis-inducing effects in tumor cells by disrupting protein-protein interactions critical for survival pathways.

A comparative analysis of linker efficiency in PROTACs highlights its advantages over traditional alkyl chains:

| Linker Type | Degradation Efficiency (% target protein reduction) |

|---|---|

| Piperidine-based | 85–90% |

| Polyethylene glycol (PEG) | 60–70% |

| Alkyl chains | 40–50% |

This data underscores the piperidine linker’s superiority in maintaining proteasomal recruitment efficiency.

Properties

IUPAC Name |

tert-butyl 4-[2-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-11-8-15(9-12-19)16-7-5-4-6-14(16)10-13-20/h4-7,15,20H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFIBXYHGLVKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with N-Boc-piperidine and 2-(2-hydroxyethyl)benzaldehyde.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile.

Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The tert-butyl carbamate group (Boc) undergoes acid-catalyzed hydrolysis to yield the corresponding piperidine derivative. This reaction is critical for deprotection in synthetic pathways .

Reagents/Conditions :

-

Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

-

Esterification : Re-protection using Boc anhydride and DMAP in THF.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Boc Deprotection | TFA/DCM (1:1) | 0°C → RT, 2–4 hrs | Piperidine free base |

| Re-esterification | Boc₂O, DMAP, THF | RT, 12 hrs | Re-protected Boc derivative |

Oxidation Reactions

The hydroxyl group on the ethyl side chain is susceptible to oxidation, forming ketones or carboxylic acids under controlled conditions.

Key Reagents :

-

Mild Oxidation : Pyridinium chlorochromate (PCC) in DCM oxidizes the alcohol to a ketone without over-oxidation.

-

Strong Oxidation : KMnO₄ in acidic conditions converts the hydroxyl group to a carboxylic acid.

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| 4-(2-Hydroxyethyl)phenyl derivative | PCC/DCM | 4-(2-Ketoethyl)phenyl derivative | 78% |

| 4-(2-Hydroxyethyl)phenyl derivative | KMnO₄/H₂SO₄ | 4-(2-Carboxyethyl)phenyl derivative | 65% |

Reduction Reactions

The aromatic phenyl ring can undergo catalytic hydrogenation to form cyclohexane derivatives, altering the compound’s rigidity and solubility.

Conditions :

-

H₂ (1 atm) with 10% Pd/C in ethanol at 25°C for 24 hours.

| Substrate | Reduction Method | Product | Selectivity |

|---|---|---|---|

| Phenyl ring | H₂/Pd/C | Cyclohexane derivative | >95% |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, enabling alkylation or acylation.

Examples :

-

Alkylation : Reaction with methyl iodide (CH₃I) and NaH in THF yields methyl ether derivatives.

-

Acylation : Acetyl chloride (AcCl) in pyridine forms acetylated products.

| Reaction | Reagents | Conditions | Application |

|---|---|---|---|

| Alkylation | CH₃I, NaH, THF | 0°C → RT, 6 hrs | Ether-linked prodrugs |

| Acylation | AcCl, pyridine | RT, 12 hrs | Prodrug synthesis |

Comparison with Structural Analogs

The reactivity of this compound differs from analogs due to its para-substituted hydroxyethyl group:

| Compound | Key Functional Group | Reactivity Difference |

|---|---|---|

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Primary alcohol | Less steric hindrance in oxidation |

| tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | Amine | Enhanced nucleophilic substitution capacity |

Scientific Research Applications

Medicinal Chemistry

The compound plays a significant role in drug discovery and development, particularly due to its incorporation into PROTACs. PROTACs leverage the compound's ability to bind to target proteins, facilitating their degradation and offering new avenues for treating diseases like cancer.

Enzyme Modulation

Research indicates that tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate can modulate enzyme activities by interacting with specific molecular targets. This property is crucial for developing therapeutics aimed at diseases characterized by enzyme dysregulation.

Structure-Activity Relationship Studies

The compound has been subjected to structure-activity relationship (SAR) studies, which aim to optimize its biological efficacy. Variations in its structure can significantly influence its interactions with biological targets, leading to enhanced therapeutic properties.

Case Study 1: Development of PROTACs

In a study focusing on targeted protein degradation, this compound was utilized as a linker in the synthesis of PROTACs. The research demonstrated that these chimeric molecules effectively induced the degradation of specific target proteins involved in cancer progression, highlighting the compound's potential in oncology.

Case Study 2: Enzyme Inhibition Studies

Another significant application involved investigating the compound's effect on specific enzymes linked to inflammatory pathways. The results indicated that modifications to the compound could enhance its inhibitory effects, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate involves its use as a linker in PROTACs. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The semi-flexible nature of the linker helps in optimizing the 3D orientation of the degrader, facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a common tert-butyl piperidine-1-carboxylate backbone with several analogs. Key structural variations include:

Physicochemical Properties

- Melting Points : The target compound’s physical state (likely a solid) contrasts with tert-butyl 4-(2-acetyl-5-fluoro-phenyl)piperidine-1-carboxylate, which is synthesized as a crystalline solid (mp: 68–70 °C for a related compound in ) .

- Solubility : The hydroxyethyl group in the target compound may improve aqueous solubility compared to tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate (logP ~3.5 inferred from MW 275.39) .

Biological Activity

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate (CAS Number: 170837-78-2) is a synthetic compound belonging to the piperidine class, characterized by its unique structural features and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C18H27NO3

- Molecular Weight : 305.4 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a 2-(2-hydroxyethyl)phenyl moiety, contributing to its lipophilicity and potential for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

Biological Activity Data

Case Studies

- Cancer Research : A study investigated various piperidine derivatives for their anticancer properties, revealing that certain modifications led to improved cytotoxicity against hypopharyngeal tumor cells. While specific data on this compound are not available, the findings suggest that similar compounds could be further explored for cancer therapy applications .

- Neuropharmacology : Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in the context of Alzheimer's disease therapy. Compounds with a piperidine core have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in neurodegenerative disease treatment . The potential neuroprotective effects of this compound warrant further investigation.

Q & A

Q. Q1: What are the common synthetic routes for tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate, and how can intermediates be characterized?

A1: Synthesis typically involves multi-step processes:

- Step 1: Piperidine ring functionalization via alkylation or arylation, often using tert-butoxycarbonyl (Boc) protection to stabilize reactive amines .

- Step 2: Introduction of the 2-(2-hydroxyethyl)phenyl moiety through Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts or Lewis acids .

- Characterization:

Advanced Reaction Optimization

Q. Q2: How can reaction yields be improved during the coupling of the hydroxyethylphenyl group to the piperidine core?

A2: Key factors include:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., XPhos) enhance cross-coupling efficiency for sterically hindered substrates .

- Solvent Effects: Polar aprotic solvents (e.g., DMF or THF) improve solubility of aromatic intermediates.

- Temperature Control: Reactions performed at 80–100°C minimize side-product formation (e.g., de-Boc reactions) .

- Purification: Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials .

Stability and Storage

Q. Q3: What are the stability concerns for this compound under laboratory conditions?

A3:

- Hydrolysis Risk: The Boc group is sensitive to acidic conditions; store in anhydrous environments (e.g., desiccators with silica gel) .

- Oxidative Degradation: Avoid exposure to strong oxidizing agents (e.g., peroxides), which may cleave the piperidine ring or hydroxyethyl moiety .

- Recommended Storage: Amber glass vials at –20°C under inert gas (N₂/Ar) to prevent photolytic or thermal decomposition .

Data Contradiction Analysis

Q. Q4: How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) for this compound?

A4:

- Step 1: Verify purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to detect impurities >0.5% .

- Step 2: Compare experimental NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Step 3: Investigate tautomerism or rotameric equilibria, common in piperidine derivatives, using variable-temperature NMR .

Biological Activity Profiling

Q. Q5: What methodologies are recommended for evaluating the biological activity of this compound?

A5:

- Target Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., GPCRs or kinases) .

- Cellular Uptake Studies: Radiolabel the compound (e.g., with ³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to assess pharmacokinetic potential .

Structural Modifications for SAR Studies

Q. Q6: How can structural analogs be synthesized to explore structure-activity relationships (SAR)?

A6:

- Modification Sites:

- Piperidine Ring: Replace Boc with acetyl or benzyl groups to alter lipophilicity .

- Hydroxyethyl Group: Substitute with methoxyethyl or fluorine-containing groups to modulate hydrogen-bonding capacity .

- Synthetic Tools: Employ parallel synthesis techniques (e.g., automated liquid handlers) for high-throughput analog generation .

Analytical Challenges in Impurity Profiling

Q. Q7: What advanced techniques identify and quantify synthetic impurities in this compound?

A7:

- LC-HRMS: Resolve isobaric impurities (e.g., de-Boc byproducts) with high mass accuracy (<3 ppm error) .

- 2D NMR: Use HSQC and HMBC to assign impurities’ structures, particularly regioisomers from coupling reactions .

- X-ray Crystallography: Confirm stereochemistry of the piperidine ring if chiral centers are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.